1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester
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Overview
Description
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is a chemical compound used in various applications. It can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . It can also be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is C16H20BBrN2O2 . The InChI code is 1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 .Chemical Reactions Analysis
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The molecular weight of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is 363.06 . The compound is stored in a freezer .Scientific Research Applications
Building Blocks in Organic Synthesis
Pinacol boronic esters, such as 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They are stable, easy to purify, and often commercially available .
Protodeboronation
Protodeboronation of pinacol boronic esters is a process that is not well developed. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Functional Group Transformations
The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Drug Delivery Systems
Pinacol boronic esters can be used in the development of drug delivery systems . For example, a reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester .
Synthesis of Complex Molecules
Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWRTLHBAJSWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester |
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